molecular formula C10H7F3N2OS B2520319 2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one CAS No. 425658-25-9

2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one

Cat. No. B2520319
CAS RN: 425658-25-9
M. Wt: 260.23
InChI Key: WPWDJTYFLHKOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one” is a derivative of 2-aminothiazole, which is a significant class of organic medicinal compounds . These compounds are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves the use of FTIR and NMR (1H and 13C) for characterization . The exact synthesis process for “2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one” is not explicitly mentioned in the available resources.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

A study by Kaya et al. (2016) utilized quantum chemical parameters and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole derivatives, including structures related to "2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one," against corrosion of iron. The study highlighted the potential industrial application of such compounds in protecting metals against corrosion, demonstrating their importance in materials science (Kaya et al., 2016).

Synthesis and Characterization of Organic Compound Thin Films

Research by Thabet et al. (2020) explored the synthesis, characterization, and theoretical modeling of organic compound thin films derived from thiazole derivatives. This work underscores the utility of these compounds in developing materials with suitable optical properties for optoelectronic applications, indicating their significance in the field of materials science and engineering (Thabet et al., 2020).

Crystallographic Examination of Thiazoles

A crystallographic study by Caldwell et al. (1987) on 5-acetyl- and 5-trifluoroacetyl-2-(N,N-disubstituted amino)thiazoles, closely related to the compound , provided insights into their structural features. Such studies are crucial for understanding the molecular geometry and potential chemical reactivity of these compounds, contributing valuable information to the field of crystallography and structural chemistry (Caldwell et al., 1987).

Spectroscopic and Theoretical Investigation

Budziak et al. (2019) conducted spectroscopic and theoretical investigations into the dual fluorescence effects of selected 2-amino-1,3,4-thiadiazoles. This research highlights the potential of thiazole derivatives in developing new fluorescence probes for biological and molecular medicine applications, demonstrating their importance in spectroscopy and photophysics (Budziak et al., 2019).

Schiff Bases Derived from 2-Aminothiazole Derivatives

Zhou et al. (2007) synthesized a novel series of thiazolyl Schiff bases, showcasing the chemical versatility of thiazole derivatives in creating compounds with potential antitumor activity. This work underlines the role of thiazole derivatives in medicinal chemistry and drug development, although not directly related to drug usage or side effects (Zhou et al., 2007).

Future Directions

The future directions for the research and development of 2-aminothiazole derivatives could involve further exploration of their therapeutic roles, synthesis of diverse range of heterocyclic analogues, and investigation of their interactions with various biological targets . The specific future directions for “2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one” are not provided in the available resources.

properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2OS/c11-10(12,13)6-3-1-2-4-7(6)14-9-15-8(16)5-17-9/h1-4H,5H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWDJTYFLHKOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC=CC=C2C(F)(F)F)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(trifluoromethyl)phenyl)amino)thiazol-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.